molecular formula C11H10O3 B2496472 4-(1-Formylcyclopropyl)benzoic acid CAS No. 2248284-93-5

4-(1-Formylcyclopropyl)benzoic acid

Cat. No.: B2496472
CAS No.: 2248284-93-5
M. Wt: 190.198
InChI Key: DLTSPWLPLXJTTF-UHFFFAOYSA-N
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Description

4-(1-Formylcyclopropyl)benzoic acid: is an organic compound characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Formylcyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative followed by formylation. For instance, the cyclopropanation of 4-vinylbenzoic acid using a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple can yield the cyclopropyl derivative. Subsequent formylation using a formylating agent like formic acid or formic anhydride under acidic conditions can introduce the formyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of recyclable catalysts and solvent-free conditions, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Formylcyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 4-(1-Carboxycyclopropyl)benzoic acid.

    Reduction: 4-(1-Hydroxymethylcyclopropyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 4-(1-Formylcyclopropyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features may impart specific biological activities, making it a target for drug discovery and development .

Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including the fabrication of functionalized materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Formylcyclopropyl)benzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition and substitution reactions. The cyclopropyl ring can influence the reactivity and stability of the compound, affecting the overall reaction mechanism .

In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors. The formyl group and the cyclopropyl ring may play roles in binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-Formylbenzoic acid: Lacks the cyclopropyl ring, making it less sterically hindered and potentially more reactive in certain reactions.

    Cyclopropylbenzoic acid: Lacks the formyl group, resulting in different reactivity and applications.

    4-(1-Hydroxymethylcyclopropyl)benzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness: 4-(1-Formylcyclopropyl)benzoic acid is unique due to the presence of both a formyl group and a cyclopropyl ring. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-(1-formylcyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4,7H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSPWLPLXJTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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